2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid
Description
2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid is a carboxylic acid derivative featuring a furan ring substituted with a ketone group (4-oxofuran) linked via an ethoxy spacer to an acetic acid moiety. Such compounds are often intermediates in pharmaceutical synthesis or bioactive agents, leveraging the carboxylic acid group for solubility and the substituent for target-specific interactions .
Properties
CAS No. |
19705-32-9 |
|---|---|
Molecular Formula |
C8H10O5 |
Molecular Weight |
186.163 |
IUPAC Name |
2-[2-(4-oxofuran-2-yl)ethoxy]acetic acid |
InChI |
InChI=1S/C8H10O5/c9-6-3-7(13-4-6)1-2-12-5-8(10)11/h3H,1-2,4-5H2,(H,10,11) |
InChI Key |
KOJXTLAHKLTNAF-UHFFFAOYSA-N |
SMILES |
C1C(=O)C=C(O1)CCOCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid involves several steps, starting from the isolation of the precursor compounds from the fungal culture. The chemical structure of this compound was elucidated through various spectroscopic techniques, including nuclear magnetic resonance and mass spectrometry .
Industrial Production Methods: Industrial production of this compound is typically achieved through large-scale fermentation of Oospora astringenes. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound for studying fungal metabolites and their chemical properties.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases.
Mechanism of Action
The mechanism of action of 2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Chromenyl Derivatives
- Example: 2-(2-((3-(4-cyanobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethoxy)acetic acid (3f) Molecular Weight: 393.8 g/mol (ESI-MS) Key Features: Incorporates a chromen-2-one core with a cyanobenzyl group. This structure is associated with anti-intrahepatic cholestasis activity, likely due to nitric oxide donor properties. Synthesis: Derived from intermediate 3e with 100% yield, indicating efficient coupling under mild conditions .
Comparison : The chromenyl group introduces planar aromaticity and electron-withdrawing effects, enhancing binding to biological targets compared to the 4-oxofuran moiety, which may offer different electronic and steric profiles.
Fluorophenyl and Piperazinyl Derivatives
- Example: 2-[2-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride Key Features: A piperazinyl-fluorophenyl hybrid with a dihydrochloride salt form, improving solubility. Such compounds are explored as antihistamines or antipsychotics due to their affinity for neurotransmitter receptors . This structural difference likely alters pharmacokinetics (e.g., blood-brain barrier penetration).
Fmoc-Protected Amino Derivatives
- Example: {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid Molecular Weight: 385.41 g/mol Key Features: The Fmoc (fluorenylmethyloxycarbonyl) group enables use in solid-phase peptide synthesis, offering orthogonal protection for amino acids . Comparison: While 4-oxofuran derivatives lack amino-protecting groups, their ketone functionality could serve as a reactive site for conjugation, analogous to the Fmoc group’s role in peptide elongation.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
